molecular formula C19H17ClN6O B10985176 3-(3-chlorophenyl)-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10985176
M. Wt: 380.8 g/mol
InChI Key: CGAWAVQCHSUVHC-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using efficient catalysts and environmentally friendly solvents. Dicationic molten salts, for example, have been shown to be effective catalysts for similar reactions, providing high yields and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

3-(3-chlorophenyl)-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may act as an enzyme inhibitor or receptor modulator, affecting cellular processes .

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H17ClN6O/c1-25-16(12-15(24-25)13-5-4-6-14(20)11-13)19(27)21-9-8-18-23-22-17-7-2-3-10-26(17)18/h2-7,10-12H,8-9H2,1H3,(H,21,27)

InChI Key

CGAWAVQCHSUVHC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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